6-(2-Methylphenyl)hexanoic acid
Description
6-(2-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 2-methylphenyl group at the terminal position of a six-carbon aliphatic chain. These compounds are typically synthesized via alkylation, acylation, or Eschweiler–Clarke methylation . Substitutions on the hexanoic acid backbone influence lipophilicity, hydrogen-bonding capacity, and biological activity, making them relevant in drug design, enzyme inhibition, and material science.
Properties
CAS No. |
62315-33-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-(2-methylphenyl)hexanoic acid |
InChI |
InChI=1S/C13H18O2/c1-11-7-5-6-9-12(11)8-3-2-4-10-13(14)15/h5-7,9H,2-4,8,10H2,1H3,(H,14,15) |
InChI Key |
DQXCKOCLMYLHKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CCCCCC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tertiary Amino-Substituted Derivatives
- 6-(Piperidin-1-yl)hexanoic Acid: The decyl ester of this compound exhibits an enhancement ratio (ER) of 5.6 in skin penetration assays. Its activity is attributed to the bulky piperidine ring, which moderately increases lipophilicity .
- 6-(Morpholin-4-yl)hexanoic Acid: The decyl ester shows a higher ER (15.0) due to the morpholine ring’s hydrogen-bond-accepting oxygen atom, enhancing interactions with biological membranes .
Aryl-Substituted Derivatives
- 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (26): This derivative demonstrates potent anti-inflammatory activity in vivo, comparable to Fenbufen. Docking studies reveal strong binding to CYP1A2 (ΔG = -9.8 kcal/mol) via hydrogen bonds with Ala317 and π-stacking with Phe125/Phe226 .
- 6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH): A selective CYP inhibitor (IC50 = 9 µM for epoxidation), its propargyloxy group enables mechanism-based inhibition, critical for modulating arachidonic acid metabolism .
Sulfonamide and Sulfanyl Derivatives
- 6-(2-Thienylsulfanyl)hexanoic Acid: Synthesized for polyhydroxyalkanoate production, the thiophene moiety introduces sulfur-based reactivity, useful in polymer chemistry .
Physicochemical and Structural Properties
| Compound Name | Substituent | logP<sup>a</sup> | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 6-(Piperidin-1-yl)hexanoic acid | Piperidine | ~2.5 | Low | Tertiary amine |
| 6-(Morpholin-4-yl)hexanoic acid | Morpholine | ~1.8 | Moderate | Ether, tertiary amine |
| 6-([1,1'-Biphenyl]-4-yl)-4-oxo | Biphenyl, ketone | ~3.2 | Low | Aromatic, carbonyl |
| 6-(2-Propargyloxyphenyl) | Propargyloxy phenyl | ~3.0 | Low | Alkyne, ether |
<sup>a</sup> Predicted using fragment-based methods.
Key Research Findings
Skin Penetration Enhancement : Morpholine-substituted esters outperform piperidine analogs due to hydrogen-bonding interactions .
Enzyme Inhibition : PPOH’s propargyloxy group enables irreversible CYP inhibition, while sulfonamides target specific protein residues .
Anti-Inflammatory Activity : Biphenyl derivatives mimic Fenbufen’s activity but require metabolic activation to shorter-chain acids .
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